Undec-10-en-1-yl carbonochloridate

Description

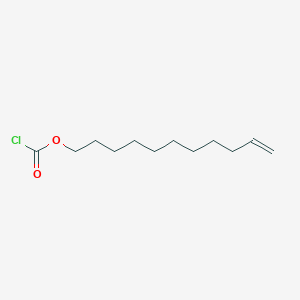

Structure

2D Structure

3D Structure

Properties

CAS No. |

646996-08-9 |

|---|---|

Molecular Formula |

C12H21ClO2 |

Molecular Weight |

232.74 g/mol |

IUPAC Name |

undec-10-enyl carbonochloridate |

InChI |

InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h2H,1,3-11H2 |

InChI Key |

XRGKPTCLFHVNJA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCOC(=O)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Undec 10 En 1 Yl Carbonochloridate and Its Derivatives

Precursor Synthesis and Functionalization Strategies for Undec-10-en-1-ol

Undec-10-en-1-ol, also known as undecylenic alcohol, is the foundational precursor for the synthesis of undec-10-en-1-yl carbonochloridate (B8618190). nist.govnih.govnist.gov This linear C11 alcohol possesses a terminal double bond, making it a valuable bifunctional monomer. pubcompare.ai Its synthesis is well-established, commonly originating from the reduction of undec-10-enoic acid or its esters, which are themselves derived from the pyrolysis of castor oil. sigmaaldrich.com

A prevalent laboratory-scale synthesis involves the reduction of 10-undecenoic acid using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds by adding the acid dropwise to a stirred solution of LiAlH₄ at a reduced temperature (e.g., 0 °C), followed by stirring at room temperature to ensure completion. chemicalbook.com This method achieves high yields, often around 97%, after purification by column chromatography. chemicalbook.com

Table 1: Synthesis of Undec-10-en-1-ol via Reduction of 10-Undecenoic Acid

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 10-Undecenoic Acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature, 30 min | 97% | chemicalbook.com |

The hydroxyl group of undec-10-en-1-ol can be readily functionalized to create various intermediates for further synthesis. A common derivatization is the conversion to a tosylate (p-toluenesulfonate), which transforms the hydroxyl into an excellent leaving group for nucleophilic substitution reactions. nih.gov The general procedure for tosylation involves reacting the alcohol with tosyl chloride (TsCl) in an appropriate solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. nih.gov While this reaction is generally effective, for certain alcohols, particularly some benzyl (B1604629) alcohols, the formation of the corresponding chloride can be a competing side reaction. nih.gov

Another simple and common derivatization is the formation of esters, such as undec-10-en-1-yl acetate (B1210297). This can be achieved through standard esterification procedures, for instance, by reacting undec-10-en-1-ol with acetic anhydride (B1165640) or acetyl chloride. Undec-10-en-1-yl acetate is recognized as a flavoring and fragrance agent. nih.govthegoodscentscompany.com

Direct Synthesis of Undec-10-en-1-yl Carbonochloridate

The direct conversion of an alcohol to a carbonochloridate (chloroformate) is a critical transformation for introducing a carbonyl group that can subsequently react with various nucleophiles. This compound is synthesized by reacting undec-10-en-1-ol with a phosgene (B1210022) equivalent. chemsrc.com

Due to the extreme toxicity of phosgene gas (COCl₂), its use is often replaced in laboratory settings by safer, solid, or liquid phosgene equivalents. sigmaaldrich.com The most common of these are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.com Triphosgene is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene. reddit.com In the presence of a catalyst or upon heating, it decomposes to generate three molecules of phosgene in situ.

The synthesis of this compound (CAS No. 646996-08-9) is accomplished by reacting undec-10-en-1-ol with triphosgene. chemsrc.com This reaction provides a direct route to the target chloroformate, which can then be used without isolation or purified for subsequent reactions. The reactivity of phosgene is significantly higher than that of triphosgene, meaning reactions with phosgene can often be carried out under milder conditions. sigmaaldrich.com However, the practical advantages and enhanced safety of triphosgene make it the reagent of choice for many applications. chemsrc.comreddit.com

Table 2: Phosgene and Common Phosgene-Equivalent Reagents

| Reagent | Formula | Physical State | Boiling Point (°C) | Relative Reactivity (vs. Triphosgene) | Reference |

|---|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | 8 | 170 | sigmaaldrich.com |

| Diphosgene | ClCOOCCl₃ | Liquid | 128 | 19 | sigmaaldrich.com |

| Triphosgene | (Cl₃CO)₂CO | Solid | 208 | 1 | sigmaaldrich.com |

Synthesis of Carbamate (B1207046) and Carbonate Derivatives

The synthetic utility of this compound lies in its ability to react with nucleophiles to form a variety of functional groups, most notably carbamates and carbonates.

Carbamates are formed through the reaction of the carbonochloridate intermediate with primary or secondary amines. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate group. This addition is followed by the elimination of a chloride ion, typically neutralized by a second equivalent of the amine or an added non-nucleophilic base, to yield the stable carbamate product and hydrochloric acid. This reaction provides a straightforward method for attaching the undecenyl moiety to amine-containing molecules. The corresponding undec-10-en-1-amine (B11845) also exists, highlighting the chemical diversity of this molecular backbone. achemblock.comsigmaaldrich.com

In a similar fashion, carbonate derivatives are synthesized by reacting this compound with an alcohol or a phenol. The oxygen atom of the alcohol attacks the chloroformate carbonyl, leading to the elimination of HCl and the formation of a carbonate linkage. If the reacting alcohol is different from undec-10-en-1-ol, an unsymmetrical carbonate is formed. If a second equivalent of undec-10-en-1-ol is used as the nucleophile, the symmetrical bis(undec-10-en-1-yl) carbonate is produced. This methodology is fundamental for creating both small-molecule carbonates and for the synthesis of polycarbonates, where diols are linked with phosgene or its equivalents. nih.gov A related procedure using phosgene to form a cyclic carbonate from catechol has been well-documented. orgsyn.org

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Chemistry

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key to this is the use of renewable feedstocks and the development of safer, more efficient synthetic methodologies.

Undec-10-enoic acid, a precursor for this compound, is industrially derived from castor oil, a renewable vegetable oil. kobe-u.ac.jp This bio-based origin provides a sustainable starting point for the synthesis of this compound and its derivatives, aligning with the green chemistry principle of using renewable raw materials. organic-chemistry.orggoogle.com

Traditionally, the synthesis of chloroformates involves the use of highly toxic phosgene gas. nih.govkobe-u.ac.jp This process poses significant safety and environmental hazards. Modern advancements are focusing on safer alternatives to phosgene and more sustainable reaction conditions.

One promising approach is the "photo-on-demand" synthesis of chloroformates. kobe-u.ac.jporganic-chemistry.orgnih.gov This method utilizes a chloroform (B151607) solution containing an alcohol, which upon irradiation with UV light in the presence of oxygen, generates the chloroformate in situ. organic-chemistry.orgkobe-u.ac.jpnih.gov Chloroform acts as both a reagent and a solvent in this process. organic-chemistry.org This technique avoids the direct handling of phosgene gas, significantly enhancing safety. kobe-u.ac.jporganic-chemistry.org The in situ generation of the reactive species means it is consumed immediately, minimizing the risk of exposure. kobe-u.ac.jp Furthermore, this method can be adapted for one-pot syntheses of downstream products like carbonates and carbamates by subsequently adding the appropriate nucleophiles. organic-chemistry.orgnih.gov

Continuous flow synthesis presents another green and efficient method for producing chloroformates. google.com By using a continuous flow microchannel reactor, the reaction of an alcohol with a phosgene equivalent, such as triphosgene, can be performed with significantly shortened reaction times and improved safety, especially for large-scale production. google.com This methodology minimizes the instability factors associated with the use of phosgene in batch processes. google.com

These modern synthetic strategies represent a significant step forward in the sustainable production of this compound, addressing critical safety and environmental concerns associated with traditional methods.

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single synthetic step. wikipedia.orgnih.govnih.govwikipedia.orgnih.gov These reactions are highly valued for their atom economy, efficiency, and ability to generate diverse molecular libraries, aligning well with the principles of green chemistry. numberanalytics.com While specific examples involving this compound in MCRs are not extensively documented, its chemical structure suggests potential applications in well-established MCRs like the Passerini and Ugi reactions, either directly or through its derivatives.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgnih.govnumberanalytics.comorganic-chemistry.org A variation of this reaction, the Passerini four-component reaction (P-4CR), replaces the carboxylic acid with an alcohol and carbon dioxide. rsc.org Given that Undec-10-en-1-ol is the precursor to this compound, it could potentially participate in a P-4CR to generate α-carbonate-amides. This approach offers a convergent and efficient route to complex molecules incorporating the undecenyl moiety.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, resulting in the formation of a bis-amide. nih.govwikipedia.orgnih.govnih.gov The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups. nih.govnih.govmdpi.com While this compound itself is not a typical component, its derivatives could be employed. For instance, an amine or carboxylic acid derivative of undec-10-enoic acid could be used as one of the four components in an Ugi reaction. This would allow for the direct incorporation of the long, unsaturated alkyl chain into complex peptide-like structures.

The application of MCRs to the synthesis of this compound derivatives holds significant promise for the rapid and efficient generation of novel compounds with potential applications in materials science and medicinal chemistry. The ability to introduce the functional undecenyl group in a single, atom-economical step makes MCRs an attractive area for future research and development in the chemistry of this compound.

Reactivity, Reaction Mechanisms, and Transformative Organic Chemistry of Undec 10 En 1 Yl Carbonochloridate

Reactions Involving the Carbonochloridate (B8618190) Functionality

The carbonochloridate group is an acyl chloride derivative and, as such, is highly susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to its application in introducing the undec-10-enyloxycarbonyl moiety onto various substrates.

The primary mode of reaction for the carbonochloridate functional group is nucleophilic acyl substitution. In these reactions, the chlorine atom, being a good leaving group, is displaced by a nucleophile.

Alcoholysis: In the presence of an alcohol, undec-10-en-1-yl carbonochloridate undergoes alcoholysis to form a carbonate ester. This reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. This transformation is a common method for installing a carbonate linkage in a molecule.

Aminolysis: Similarly, reaction with a primary or secondary amine leads to the formation of a carbamate (B1207046). This aminolysis reaction is generally rapid and high-yielding, providing a straightforward route to carbamate-functionalized molecules. The reaction stoichiometry involves two equivalents of the amine, one as the nucleophile and the second to act as a base, or one equivalent of the amine with an auxiliary base.

The general schemes for these reactions are presented below:

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Reaction Type | Nucleophile | Product | General Scheme |

| Alcoholysis | R'-OH (Alcohol) | Carbonate | C₁₁H₂₁O(CO)Cl + R'-OH → C₁₁H₂₁O(CO)OR' + HCl |

| Aminolysis | R'R''NH (Amine) | Carbamate | C₁₁H₂₁O(CO)Cl + R'R''NH → C₁₁H₂₁O(CO)NR'R'' + HCl |

Carbonyloxylation refers to the introduction of a carbonyl group flanked by two oxygen atoms (a carbonate) or an oxygen and another heteroatom. This compound serves as a key reagent in such processes, effectively acting as a source for the undec-10-enyloxycarbonyl group. This functionality can be attached to a variety of molecules, including polymers and surfaces, by leveraging the reactivity of the carbonochloridate group. In a related process, the carbonylative polymerization of its precursor, 10-undecen-1-ol, can lead to the formation of polyketoesters. researchgate.net

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound provides a versatile handle for a variety of addition and cycloaddition reactions. These transformations are particularly useful for surface modification and the synthesis of complex polymeric structures.

Thiol-ene click chemistry is a highly efficient and robust reaction that proceeds via a radical-mediated addition of a thiol to an alkene. researchgate.netrsc.org This reaction is characterized by high yields, tolerance to a wide range of functional groups, and the absence of byproducts. rsc.org For these reasons, it has become a prominent tool for post-polymerization modification. rsc.orgnsf.govrsc.org A polymer bearing pendant undecenyl groups, introduced via the carbonochloridate, can be readily functionalized by reacting it with various thiol-containing molecules under UV irradiation or in the presence of a radical initiator. youtube.com This allows for the introduction of a wide array of functionalities to the polymer backbone, tailoring its properties for specific applications. nsf.gov

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. This reaction, typically catalyzed by platinum complexes, is a cornerstone of silicone chemistry. The terminal alkene of this compound is an excellent substrate for hydrosilylation. Reaction with a hydridosilane, such as trichlorosilane (B8805176) or trimethoxysilane, yields a silane (B1218182) coupling agent. These bifunctional molecules can then be used to covalently link organic materials to inorganic substrates, such as silica (B1680970) or glass.

Table 2: Hydrosilylation of the Terminal Alkene

| Reactant | Catalyst | Product Type | General Scheme |

| HSiCl₃ (Trichlorosilane) | Platinum Catalyst | Trichlorosilyl-functionalized compound | C₁₁H₂₁O(CO)Cl + HSiCl₃ → Cl₃Si(C₁₁H₂₂O(CO)Cl) |

| HSi(OCH₃)₃ (Trimethoxysilane) | Platinum Catalyst | Trimethoxysilyl-functionalized compound | C₁₁H₂₁O(CO)Cl + HSi(OCH₃)₃ → (CH₃O)₃Si(C₁₁H₂₂O(CO)Cl) |

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org The terminal alkene of this compound can act as a dienophile in this reaction, particularly when the diene is electron-rich. wikipedia.orgresearchgate.net This transformation provides a highly predictable and stereospecific method for constructing complex cyclic structures. nih.govyoutube.com In the context of materials science, the Diels-Alder reaction can be employed to graft this compound onto a surface that has been pre-functionalized with diene moieties. nih.gov This approach allows for the controlled modification of surface properties.

Olefin Metathesis for Polymeric and Supramolecular Assembly

There is currently a lack of specific studies documenting the use of this compound as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. While the parent alcohol, undec-10-en-1-ol, and its ester derivatives have been successfully employed in ADMET to create polyesters, the direct polymerization of the chloroformate-containing monomer has not been reported. The high reactivity of the chloroformate group could present challenges, potentially leading to side reactions with common metathesis catalysts or requiring specific protective group strategies that have not yet been described for this compound.

Similarly, the application of this compound in the formation of supramolecular assemblies via olefin metathesis is not documented. The design of such systems would depend on the interplay between the metathesis of the terminal alkene and non-covalent interactions, which has not been explored for this specific molecule.

Mechanistic Insights into Key Transformations

Detailed mechanistic studies, including stereochemical and kinetic analyses, are fundamental to understanding and optimizing the reactivity of a chemical compound. For this compound, such specific investigations are not readily found in the current body of scientific literature.

Stereochemical Considerations in Undecenyl Alkene Transformations

General principles of alkene reactions dictate that transformations at the terminal double bond of the undecenyl group can lead to stereoisomers. However, specific studies on the stereochemical outcomes of reactions involving the alkene of Undec-1-en-1-yl carbonochloridate are absent. Research would be needed to determine the facial selectivity of reagents approaching the double bond and how the distal chloroformate group might influence the stereochemistry of addition or cyclization reactions.

Kinetic Studies of Derivatization Reactions

Kinetic data for the derivatization of this compound are not available. Such studies would be crucial for understanding the reaction rates and mechanisms of nucleophilic substitution at the chloroformate group. Research in this area would provide valuable information on the electrophilicity of the carbonyl carbon and the influence of the long alkyl chain on reaction kinetics. A comparative kinetic analysis with other alkyl chloroformates could further elucidate the electronic and steric effects of the undecenyl moiety.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Macromolecular Engineering

The structure of undec-10-en-1-yl carbonochloridate (B8618190) is particularly advantageous for polymer synthesis. The carbonochloridate moiety serves as a precursor to carbonate linkages, a key component of polycarbonates, while the undecenyl group provides a site for post-polymerization modification or for influencing polymer architecture.

Ring-Opening Polymerization (ROP) of Cyclic Carbonate Monomers Derived from Undec-10-en-1-yl Structures

While direct polymerization of undec-10-en-1-yl carbonochloridate is not the primary route to high molecular weight polymers, it is a crucial intermediate in the synthesis of functionalized cyclic carbonate monomers. The general strategy involves the conversion of the corresponding diol, derived from undec-10-en-1-ol, into a cyclic carbonate. This monomer, bearing a pendant undecenyl chain, can then undergo ring-opening polymerization (ROP) to yield polycarbonates with pendant reactive sites. rsc.orgmdpi.comnih.gov

The ROP of functionalized cyclic carbonates is a well-established method for producing aliphatic polycarbonates with controlled molecular weights and defined structures. rsc.orgmdpi.com The polymerization can be initiated by various catalytic systems, including metal-based and organic catalysts, allowing for fine-tuning of the polymerization process. rsc.org The presence of the undecenyl group on the cyclic carbonate monomer is significant as it is generally preserved during the ROP, leading to a linear polycarbonate chain decorated with terminal double bonds.

Synthesis of Functional Polycarbonates and Polyacetals

The synthesis of functional polycarbonates is a direct application of monomers derived from undec-10-en-1-yl structures. The pendant undecenyl groups along the polycarbonate backbone are readily accessible for a wide range of chemical transformations. This allows for the introduction of various functional groups, thereby tailoring the polymer's properties for specific applications. For instance, the terminal alkene can undergo thiol-ene reactions, epoxidation, or hydroboration-oxidation, among other transformations, to introduce hydroxyl, epoxy, or other functional moieties.

While the primary focus is on polycarbonates, the precursor, undec-10-en-1-ol, can also be a building block for functional polyacetals. Although not directly involving the carbonochloridate, the versatility of the undecenyl group is a shared feature.

Development of Graft Copolymers and Polymer Functionalization Strategies

The pendant undecenyl groups on polycarbonates derived from this compound are ideal handles for the synthesis of graft copolymers. "Grafting-to" or "grafting-from" strategies can be employed. In a "grafting-to" approach, pre-synthesized polymer chains with reactive end-groups can be attached to the undecenyl sites. In a "grafting-from" approach, the undecenyl groups can be modified to initiate the polymerization of a second monomer, leading to the growth of polymer chains from the polycarbonate backbone. These methods allow for the creation of complex macromolecular architectures with tailored properties.

Polymer functionalization through the undecenyl group allows for the modification of the polymer's physical and chemical characteristics. For example, grafting hydrophilic polymer chains onto a hydrophobic polycarbonate backbone can lead to the formation of amphiphilic graft copolymers, which can self-assemble into micelles or other nanostructures in solution.

Design of Polymers with Tunable Thermal and Mechanical Properties

The incorporation of the long aliphatic undecenyl side chain into the polycarbonate backbone influences its thermal and mechanical properties. The flexible side chains can act as internal plasticizers, potentially lowering the glass transition temperature (Tg) of the polymer and increasing its flexibility. wikipedia.org The ability to functionalize these side chains provides a powerful tool for further tuning the material's properties. For example, cross-linking the pendant double bonds can transform a thermoplastic material into a thermoset, significantly enhancing its mechanical strength and thermal stability.

Below is a table illustrating the potential impact of the undecenyl side chain and its subsequent modification on the properties of a polycarbonate.

| Property | Base Polycarbonate (No Side Chain) | Poly(undecenyl carbonate) | Cross-linked Poly(undecenyl carbonate) |

| Glass Transition Temp. (Tg) | High | Lower | Higher |

| Mechanical Strength | Rigid, potentially brittle | More flexible | High |

| Solubility | Soluble in specific solvents | Increased solubility in nonpolar solvents | Insoluble (swells) |

| Functionalization Potential | Low | High | - |

This table represents expected trends based on general polymer science principles.

Bio-based and Sustainable Polymer Precursors

Undec-10-en-1-ol, the precursor to this compound, can be derived from castor oil, a renewable resource. rsc.org This positions polymers synthesized from this compound as bio-based and sustainable alternatives to their petroleum-derived counterparts. rsc.orgrsc.orgresearchgate.netscribd.commdpi.com The development of high-performance polymers from renewable resources is a key goal in green chemistry and sustainable materials science, aiming to reduce the environmental impact of plastics. rsc.orgresearchgate.net

Surface Chemistry and Nanomaterials Science

The reactivity of this compound also lends itself to applications in surface chemistry and the development of functional nanomaterials. The carbonochloridate group can react with hydroxyl groups present on the surfaces of various substrates, such as metal oxides or cellulose, to form a stable carbonate linkage. This process results in the covalent attachment of the undecenyl moiety to the surface.

The terminally unsaturated alkyl chains can then be used to further modify the surface properties. For example, they can serve as anchor points for the immobilization of biomolecules, catalysts, or other functional polymers. This surface modification can be used to control wettability, adhesion, and biocompatibility. In the context of nanomaterials, this approach can be used to functionalize nanoparticles, creating organic-inorganic hybrid materials with tailored properties for applications in catalysis, sensing, and biomedical imaging.

Surface Functionalization of Inorganic Substrates (e.g., Silica (B1680970), Carbon Electrodes)

In principle, this compound could be used to functionalize inorganic substrates that possess surface hydroxyl groups, such as silica (SiO₂) and various metal oxides, as well as amine-functionalized surfaces. The reaction would proceed via the covalent attachment of the molecule through the carbonochloridate group, resulting in a surface terminated with undecenyl groups. These appended alkene functionalities would then be available for further chemical modification, enabling the tailoring of the substrate's surface properties for specific applications. For instance, subsequent reactions could be used to attach polymers, biomolecules, or other functional moieties.

Formation of Self-Assembled Monolayers (SAMs) for Controlled Surface Properties

Molecules that form self-assembled monolayers (SAMs) typically possess a head group that chemisorbs to a specific substrate and a tail group that dictates the surface properties of the resulting monolayer. While thiols on gold and silanes on silica are classic examples, long-chain alkyl chloroformates could potentially form ordered monolayers on hydroxyl-terminated surfaces. If this compound were to form SAMs, the outward-facing terminal alkene groups would create a reactive surface. This would allow for the precise control of surface properties such as wettability, adhesion, and biocompatibility through post-assembly modification of the alkene.

Integration with Noble Metal Nanoparticles (e.g., Gold Nanoparticles) for Sensing and Catalysis

The functionalization of noble metal nanoparticles, such as gold nanoparticles (AuNPs), is crucial for their stability and application in sensing and catalysis. While direct attachment of this compound to a gold surface is not the standard method—thiol-gold chemistry being predominant—this molecule could be used to modify ligands that are then attached to the nanoparticle surface. For example, a ligand containing a hydroxyl or amine group could first be reacted with this compound, and the resulting product, now bearing a terminal alkene, could be attached to the AuNPs. The alkene groups on the periphery of the functionalized nanoparticles would then serve as handles for further conjugation, for example, with biomolecules for biosensing applications or with catalytic species.

Design and Fabrication of Chemically Patterned Surfaces

Chemically patterned surfaces, which exhibit regions with different chemical functionalities, are of great interest for applications in microfluidics, cell biology, and sensor arrays. The terminal alkene of a surface functionalized with this compound could be selectively modified using techniques such as photolithography or microcontact printing. For instance, UV irradiation in the presence of a suitable photoinitiator and a desired functional molecule could lead to the localized grafting of that molecule onto the alkene-terminated surface, creating a chemically defined pattern.

Electrocatalytic Applications of Modified Electrode Surfaces

The modification of electrode surfaces, such as glassy carbon electrodes, is a key strategy for improving the performance of electrocatalytic systems. An electrode surface could theoretically be functionalized with this compound (assuming prior introduction of suitable surface groups like amines or hydroxyls). The resulting alkene-terminated surface could then be used to immobilize electrocatalytically active species. This covalent attachment could lead to more robust and stable modified electrodes compared to those prepared by simple physical adsorption.

Liquid Crystalline Materials and Self-Assembling Systems

Design and Synthesis of Undecenyl-Based Reactive Mesogens

Reactive mesogens are liquid crystalline molecules containing a polymerizable group. When aligned in their liquid crystalline phase and subsequently polymerized, they form highly ordered polymer networks, which are utilized in applications such as optical films and actuators. A molecule like this compound could serve as a precursor in the synthesis of such reactive mesogens. The carbonochloridate group could be reacted with a hydroxyl-containing mesogenic core to introduce the flexible undecenyl tail, which also contains the reactive terminal alkene. This alkene group would then be the site for polymerization, typically initiated by UV light, to fix the liquid crystalline order into a solid material.

Exploration of Mesomorphic Behavior and Self-Assembling Properties

This compound serves as a critical building block in the synthesis of advanced polymers with sophisticated mesomorphic and self-assembling characteristics. Its unique bifunctional nature, featuring a terminal alkene and a reactive carbonochloridate group, allows for its incorporation into various polymer architectures, particularly as a side-chain modifier. This strategic placement of the undecenyl moiety imparts liquid crystalline properties to the resulting polymers, enabling the formation of ordered, yet fluid, structures known as mesophases.

The self-assembling behavior of polymers functionalized with this compound is primarily driven by the micro-segregation of the flexible undecenyl side chains and the polymer backbone. This segregation, influenced by factors such as temperature and the chemical nature of the polymer backbone, can lead to the formation of various liquid crystalline phases, including nematic, smectic, and columnar structures. nih.govmdpi.com These ordered arrangements on a molecular level bestow the material with anisotropic properties, meaning their physical properties differ when measured along different axes.

The length and flexibility of the undecenyl spacer are crucial in determining the type and stability of the mesophase. The eleven-carbon chain provides sufficient flexibility for the mesogenic units (the rigid, rod-like or disk-like parts of the molecule) to align and form liquid crystalline domains, while the terminal double bond offers a site for further chemical modification or cross-linking to lock in the desired structure.

Table 1: Factors Influencing Mesomorphic Behavior

| Factor | Influence on Mesomorphic Behavior |

| Polymer Backbone | The rigidity and polarity of the main polymer chain affect the overall flexibility and packing of the side chains, influencing the type of mesophase formed. |

| Side-Chain Density | The degree of substitution of the undecenyl groups onto the polymer backbone impacts the steric hindrance and intermolecular interactions, which in turn dictates the self-assembly process. |

| Temperature | As a thermotropic liquid crystal, the material transitions between different mesophases and the isotropic liquid state at specific temperatures. |

| Terminal Functional Group | The nature of the group at the end of the undecenyl chain can be modified to introduce specific interactions, such as hydrogen bonding or π-π stacking, to further direct the self-assembly. |

Researchers have explored the use of X-ray diffraction and polarized optical microscopy to characterize the mesophases formed by these polymers. These studies reveal the intricate, ordered structures that arise from the self-assembly of the undecenyl side chains, paving the way for their application in areas requiring precise molecular organization. medcraveebooks.com

Development of Photosensitive and Stimuli-Responsive Materials

The terminal double bond of the undec-10-en-1-yl group is a key feature that enables the development of photosensitive and stimuli-responsive materials. This reactive site can participate in a variety of photochemical reactions, most notably photo-polymerization and photo-crosslinking. When exposed to ultraviolet (UV) light in the presence of a suitable photoinitiator, the terminal alkenes can react with each other, forming a cross-linked network. This process can be used to "freeze" the liquid crystalline structure in a desired orientation, creating a stable, anisotropic polymer film.

This photo-responsiveness allows for the creation of materials with patterned molecular orientations. By selectively exposing certain regions of the material to light, it is possible to create areas with different optical properties, a principle that is fundamental to applications in optical data storage and security features.

Furthermore, the incorporation of this compound into polymers can lead to materials that are responsive to other external stimuli, such as temperature and electric or magnetic fields. nih.gov The liquid crystalline nature of these materials means that their molecular orientation can be manipulated by these external fields. For instance, the application of an electric field can induce a reorientation of the mesogenic side chains, leading to a change in the material's refractive index. This electro-optical switching is the basis for liquid crystal displays (LCDs).

The combination of self-assembling properties and stimuli-responsiveness makes polymers derived from this compound highly versatile. For example, a material could be designed to self-assemble into a specific liquid crystalline phase, which is then permanently fixed by UV irradiation. The resulting material would have a stable, well-defined nanostructure with anisotropic properties.

Table 2: Stimuli-Responsive Applications

| Stimulus | Mechanism | Application |

| Light (UV) | Photo-crosslinking of the terminal double bonds. | Patterned optical films, data storage, fabrication of complex microstructures. |

| Temperature | Transitions between different liquid crystalline phases. | Temperature sensors, smart windows. |

| Electric Field | Reorientation of polar mesogenic units. | Liquid crystal displays (LCDs), optical switches, and modulators. |

| Magnetic Field | Alignment of mesogenic units with a magnetic dipole. | Magneto-optical devices. |

The ability to tailor the responsiveness of these materials by modifying the polymer backbone and the side-chain structure opens up a wide range of possibilities for the design of "smart" materials that can adapt to their environment in a controlled and predictable manner.

Advanced Analytical Methodologies for Structural and Material Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the chemical identity and purity of Undec-10-en-1-yl carbonochloridate (B8618190). These techniques provide detailed information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Undec-10-en-1-yl carbonochloridate. Primarily, ¹H NMR and ¹³C NMR are employed to provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming its identity.

¹H NMR spectroscopy of this compound confirms the presence of key structural features. chemicalbook.com The spectrum displays characteristic signals for the terminal vinyl group (CH₂=CH-), typically observed as multiplets in the δ 4.9-5.9 ppm range. The protons on the carbon adjacent to the acyl chloride group (-CH₂-COCl) are deshielded and appear as a triplet at approximately δ 2.8-2.9 ppm. The remaining methylene (B1212753) protons of the aliphatic chain produce a series of signals in the δ 1.2-1.7 ppm region. chemicalbook.com Integration of these signals allows for the quantitative assessment of the proton ratios, confirming the molecule's backbone structure.

¹³C NMR provides complementary information, showing a distinct signal for the carbonyl carbon of the acyl chloride group around 173-174 ppm. The carbons of the terminal double bond are also readily identified. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish the connectivity between protons and carbons, providing unambiguous structural confirmation, which is especially useful when analyzing products from reactions involving the compound.

| ¹H NMR Signal | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CH₂=CH - | 5.75 - 5.85 | m | Vinyl Proton |

| CH₂ =CH- | 4.90 - 5.05 | m | Terminal Vinyl Protons |

| -CH₂ -COCl | 2.85 | t | Methylene alpha to Carbonyl |

| -CH₂-CH₂ -COCl | 1.70 | p | Methylene beta to Carbonyl |

| -(CH₂ )₆- | 1.25 - 1.45 | m | Bulk Methylene Protons |

This table presents typical ¹H NMR chemical shifts for this compound. Actual values can vary based on the solvent and spectrometer frequency.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and monitoring the progress of chemical reactions. However, the high reactivity of acyl chlorides like this compound presents a significant analytical challenge for direct analysis via reversed-phase HPLC, as they are prone to rapid hydrolysis with aqueous mobile phases. americanpharmaceuticalreview.com

To overcome this, a common and effective strategy is derivatization. americanpharmaceuticalreview.com The acyl chloride is converted into a more stable derivative, typically an ester or an amide, prior to analysis. This is often achieved by reacting the sample with an alcohol or an amine. americanpharmaceuticalreview.com For instance, reacting this compound with an alcohol such as methanol (B129727) would quickly convert it to the corresponding stable methyl ester. If the compound lacks a strong UV chromophore, a derivatizing agent containing one, such as 4-nitrophenol, can be used to enhance detection sensitivity. americanpharmaceuticalreview.com

Once derivatized, HPLC can be effectively used for:

Purity Assessment: Quantifying the main derivatized compound and identifying any impurities, such as the corresponding carboxylic acid formed from hydrolysis.

Reaction Monitoring: Tracking the consumption of the Undec-en-1-yl moiety during a polymerization or surface modification reaction by observing the decrease in the peak area of its derivative over time.

| Analytical Step | Description | Purpose |

| Derivatization | Reaction of this compound with an alcohol or amine. americanpharmaceuticalreview.com | To form a stable analyte suitable for HPLC analysis and prevent on-column reactions. americanpharmaceuticalreview.com |

| Separation | The derivatized sample is injected into an HPLC system, typically with a C18 column. | To separate the target compound derivative from impurities and unreacted starting materials. |

| Detection | UV or Mass Spectrometry (MS) detectors are used to identify and quantify the separated components. | To assess purity or determine the concentration of the analyte for reaction monitoring. |

Microscopy and Surface Analysis for Material Characterization

This compound is frequently used as a precursor or linking agent to create functional surfaces, such as self-assembled monolayers (SAMs) or polymer brushes. lookchem.com The characterization of these resulting materials relies on sophisticated surface analysis techniques.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the properties of surfaces at the nanoscale. mdpi.com It is not used on the liquid compound itself but is critical for characterizing the surfaces and films created from it. After a substrate is functionalized using this compound to form, for example, a self-assembled monolayer, AFM can provide invaluable information. utexas.edu

Key applications include:

Surface Topography: AFM generates 3D images of the surface, revealing the morphology and uniformity of the film. This can identify defects, such as pinholes or aggregates, in SAMs or polymer coatings. nih.gov

Film Thickness: By intentionally scratching the film and scanning across the edge, the height difference between the substrate and the film surface can be measured, providing a precise determination of the film thickness.

Mechanical Properties: In force spectroscopy mode, the AFM tip can probe the mechanical properties of the film, such as adhesion and elasticity, by measuring the forces between the tip and the surface. utexas.edumdpi.com This can reveal information about the packing density and molecular arrangement within a monolayer. utexas.edu

| AFM Measurement | Information Gained | Relevance |

| Topography Imaging | Visualizes the surface morphology in 3D. mdpi.com | Assesses the uniformity, smoothness, and presence of defects in films made from the compound. |

| Phase Imaging | Maps variations in material properties like adhesion and viscoelasticity. | Differentiates between regions of different packing densities or chemical composition. nih.gov |

| Force Spectroscopy | Measures tip-sample interaction forces as a function of distance. utexas.edu | Quantifies film thickness, adhesion, and mechanical stiffness. mdpi.com |

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is exceptionally sensitive to the thickness and refractive index of thin films, making it ideal for characterizing the polymer brushes and monolayers synthesized using this compound. utwente.nl

When polymer brushes are grown from a surface functionalized with an initiator (a process where this compound could be used to attach the initiator), ellipsometry can be used to:

Measure Dry Film Thickness: It provides a highly accurate measurement of the average film thickness, often with sub-nanometer resolution. nih.gov This is crucial for confirming the success of a surface polymerization.

Monitor Film Growth in Situ: Ellipsometry can be performed in real-time during the synthesis process to monitor the kinetics of polymer brush growth or monolayer formation. utwente.nl

Characterize Swelling Behavior: By performing measurements in different solvents, the swelling or collapse of a polymer brush can be quantified, providing insight into its interaction with the environment. utwente.nl

| Ellipsometry Application | Parameter Measured | Significance |

| Static Measurement | Dry film thickness and refractive index. nih.gov | Confirms the successful formation of a monolayer or polymer brush and provides its key physical dimension. |

| In-Situ Monitoring | Film thickness as a function of time. utwente.nl | Allows for the study of reaction kinetics for surface-initiated polymerization or self-assembly. |

| Environmental Studies | Change in film thickness in response to solvent or humidity. utwente.nl | Characterizes the responsive behavior (swelling/collapse) of the synthesized polymer films. |

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate nanoscale structures, typically in the range of 1 to 100 nm. numberanalytics.com While not used to analyze the small molecule of this compound directly, SAXS is essential for characterizing the larger, ordered structures that can be formed from polymers derived from it. numberanalytics.com

If this compound is used in the synthesis of block copolymers or other polymers that undergo self-assembly, SAXS can reveal:

Supramolecular Morphology: It can determine the shape and size of self-assembled structures, such as micelles, lamellae, or cylinders, formed by block copolymers in solution or in the solid state. numberanalytics.com

Domain Spacing: For phase-separated block copolymers, SAXS provides precise measurements of the periodic spacing between the different polymer domains. numberanalytics.com

Particle Size and Distribution: When used to create polymer nanocomposites, SAXS can characterize the size, shape, and distribution of the nanoparticles within the polymer matrix. xenocs.com

| SAXS Analysis | Structural Information Obtained | Example Application |

| Block Copolymer Analysis | Morphology (lamellar, cylindrical, etc.) and domain spacing. numberanalytics.com | Characterizing the self-assembled nanostructure of a diblock copolymer synthesized using a functional monomer derived from this compound. |

| Polymer Solution Analysis | Size and shape of polymer coils or micelles. | Determining the aggregation behavior of amphiphilic polymers in solution. |

| Nanocomposite Analysis | Size, shape, and distribution of filler particles. xenocs.com | Assessing the dispersion of nanoparticles within a polymer matrix functionalized with the undecenoyl group. |

Electrochemical Characterization of Functionalized Surfaces

The modification of surfaces with organic monolayers, such as those derived from this compound, imparts new physicochemical properties to the substrate. Electrochemical methods are paramount in characterizing the integrity, barrier properties, and electron transfer kinetics of these functionalized surfaces. Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the structure and quality of the self-assembled monolayers (SAMs).

The functionalization process with this compound would likely proceed via the reaction of the carbonochloridate headgroup with surface hydroxyl (-OH) groups, present on materials like silicon oxide or certain metal oxides. This reaction forms a covalent carbonate linkage, anchoring the undecenyl chain to the surface. The terminal alkene groups of the undecenyl chains can then potentially be used for further chemical modifications.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is a widely used electrochemical technique to probe the properties of modified electrodes. nih.gov By scanning the potential of the electrode and measuring the resulting current, the presence of pinholes or defects in the monolayer can be assessed. For a well-formed, insulating monolayer, a significant reduction in the peak currents of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the solution is expected, as the layer blocks the access of the probe to the electrode surface. utwente.nlnih.gov

The peak current (Iₚ) in cyclic voltammograms of a surface-confined species shows a linear dependence on the scan rate (ν). utwente.nl For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. By analyzing the relationship between peak current and scan rate, the nature of the electrochemical process at the functionalized surface can be elucidated.

A high-quality insulating monolayer will exhibit very low faradaic currents, and the CV will be dominated by the capacitive current. Any defects or pinholes in the monolayer will allow the redox probe to reach the electrode surface, resulting in faradaic peaks. utwente.nl The extent of these peaks can be used to estimate the surface coverage (θ) of the monolayer. For a well-packed monolayer derived from a long-chain molecule like this compound, a surface coverage of >99% is often achievable. nih.gov

Table 1: Representative Cyclic Voltammetry Data for a Bare vs. a Functionalized Electrode

| Electrode State | Anodic Peak Potential (Epa) (mV) | Cathodic Peak Potential (Epc) (mV) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) |

| Bare Gold Electrode | 220 | 140 | 55 | -58 |

| Functionalized Electrode | Not well-defined | Not well-defined | 1.2 | -1.5 |

| Data is representative for a well-formed long-chain alkyl monolayer and is based on typical values found in the literature. The redox probe is 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique for characterizing the properties of thin films and modified surfaces. nih.gov By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The resulting data is often represented as a Nyquist plot (imaginary impedance vs. real impedance).

For a bare electrode, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, representing diffusion-limited processes. nih.gov After functionalization with an insulating monolayer, the Rct is expected to increase significantly, reflecting the barrier to electron transfer provided by the organic layer. researchgate.net The diameter of the semicircle in the Nyquist plot is a measure of the Rct. researchgate.net

The impedance data can be modeled using an equivalent electrical circuit, such as the Randles circuit, to extract quantitative parameters. nih.govresearchgate.net This circuit typically includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl) or a constant phase element (CPE). researchgate.net The CPE is often used instead of a pure capacitor to account for the heterogeneity of the surface. researchgate.net A well-assembled monolayer will exhibit a large Rct and a low Cdl.

Table 2: Representative Electrochemical Impedance Spectroscopy Parameters for a Functionalized Surface

| Surface Modification Stage | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (kΩ) | Double Layer Capacitance (Cdl) (µF/cm²) |

| Bare Gold Electrode | 50 | 0.5 | 20 |

| After SAM formation | 55 | 250 | 1.8 |

| Data is representative and based on typical values for long-chain thiol monolayers on gold from literature sources. nih.govresearchgate.net |

Tafel Analysis

Tafel analysis, derived from potentiodynamic polarization curves, is another electrochemical method that can be used to evaluate the corrosion protection properties of a coating. researchgate.net A Tafel plot is a graph of the logarithm of the current density versus the electrode potential. From this plot, key parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr) can be determined.

For a surface protected by a functionalized monolayer, the corrosion potential may shift, and the corrosion current density is expected to decrease significantly compared to the bare substrate. This indicates that the monolayer acts as a barrier to corrosive species. The polarization resistance (Rp), which is inversely proportional to the corrosion rate, can also be calculated from the slope of the polarization curve near the corrosion potential. A higher Rp value signifies better corrosion protection.

Table 3: Representative Tafel Plot Data for Bare and Coated Substrates

| Substrate | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (A/cm²) | Polarization Resistance (Rp) (kΩ·cm²) |

| Bare Substrate | -350 | 5.0 x 10⁻⁶ | 5 |

| Substrate with Monolayer | -200 | 2.5 x 10⁻⁸ | 1000 |

| This data is illustrative and demonstrates the expected trend for a protective monolayer on a metal surface. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.